molecular formula C28H52N4O10 B144433 Docosyl-triethylenetetraminepentaacetic acid CAS No. 137203-80-6

Docosyl-triethylenetetraminepentaacetic acid

Cat. No. B144433
M. Wt: 604.7 g/mol
InChI Key: DFNOLPODODTVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosyl-triethylenetetraminepentaacetic acid (DTTPA) is a chelating agent that is widely used in scientific research. It is a lipophilic derivative of ethylenediaminetetraacetic acid (EDTA) and is commonly used as a contrast agent in magnetic resonance imaging (MRI). DTTPA has a unique structure that allows it to bind to metal ions, making it useful in a variety of applications.

Mechanism Of Action

Docosyl-triethylenetetraminepentaacetic acid works by binding to metal ions, such as calcium, magnesium, and iron. The chelating agent forms a complex with the metal ion, which can then be measured or visualized using various techniques. Docosyl-triethylenetetraminepentaacetic acid has a high affinity for certain metal ions, making it useful in a variety of applications.

Biochemical And Physiological Effects

Docosyl-triethylenetetraminepentaacetic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. Additionally, Docosyl-triethylenetetraminepentaacetic acid has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Docosyl-triethylenetetraminepentaacetic acid has several advantages for use in laboratory experiments. It is a highly specific chelating agent, meaning that it only binds to certain metal ions. This makes it useful for measuring metal ion concentrations with high accuracy. Additionally, Docosyl-triethylenetetraminepentaacetic acid is relatively stable and can be used in a variety of experimental conditions.
However, there are also limitations to the use of Docosyl-triethylenetetraminepentaacetic acid in laboratory experiments. One of the primary limitations is that it is not effective at binding to all metal ions. Additionally, Docosyl-triethylenetetraminepentaacetic acid can be toxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Docosyl-triethylenetetraminepentaacetic acid. One area of focus is the development of new derivatives of Docosyl-triethylenetetraminepentaacetic acid that have improved properties, such as increased specificity for certain metal ions. Additionally, there is ongoing research into the use of Docosyl-triethylenetetraminepentaacetic acid in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, there is interest in developing new applications for Docosyl-triethylenetetraminepentaacetic acid, such as in the field of nanotechnology.

Synthesis Methods

Docosyl-triethylenetetraminepentaacetic acid is synthesized through a series of chemical reactions. The first step involves the reaction of ethylenediamine with chloroacetic acid to form ethylenediamine diacetic acid (EDDA). EDDA is then reacted with a long-chain alcohol, such as docosanol, to form the lipophilic derivative. Finally, the resulting compound is reacted with triethylenetetramine and pentaacetic acid to form Docosyl-triethylenetetraminepentaacetic acid.

Scientific Research Applications

Docosyl-triethylenetetraminepentaacetic acid has a wide range of applications in scientific research. One of its primary uses is as a contrast agent in MRI. Docosyl-triethylenetetraminepentaacetic acid is able to bind to metal ions, making it useful for enhancing the contrast of MRI images. Additionally, Docosyl-triethylenetetraminepentaacetic acid is used in a variety of biochemical assays to measure metal ion concentrations.

properties

CAS RN

137203-80-6

Product Name

Docosyl-triethylenetetraminepentaacetic acid

Molecular Formula

C28H52N4O10

Molecular Weight

604.7 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-dodecylamino]acetic acid

InChI

InChI=1S/C28H52N4O10/c1-2-3-4-5-6-7-8-9-10-11-12-29(19-24(33)34)13-14-30(20-25(35)36)15-16-31(21-26(37)38)17-18-32(22-27(39)40)23-28(41)42/h2-23H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

DFNOLPODODTVPL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(CCN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

CCCCCCCCCCCCN(CCN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Other CAS RN

137203-80-6

synonyms

C22TT
docosyl-triethylenetetraminepentaacetic acid
docosyltriethylenetetraminepentaacetic acid

Origin of Product

United States

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